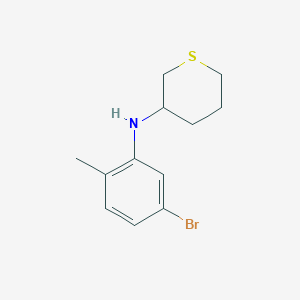

N-(5-bromo-2-methylphenyl)thian-3-amine

Description

N-(5-bromo-2-methylphenyl)thian-3-amine is a sulfur-containing heterocyclic compound featuring a thiane (a six-membered saturated ring with one sulfur atom) substituted at the 3-position with an amine group. The aromatic moiety, a 5-bromo-2-methylphenyl group, is attached to the amine. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups on the phenyl ring, which influence its electronic properties and reactivity.

Properties

Molecular Formula |

C12H16BrNS |

|---|---|

Molecular Weight |

286.23 g/mol |

IUPAC Name |

N-(5-bromo-2-methylphenyl)thian-3-amine |

InChI |

InChI=1S/C12H16BrNS/c1-9-4-5-10(13)7-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

InChI Key |

ZQGCBCYWGUWNLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC2CCCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylphenyl)thian-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)thian-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may yield an amine or alcohol.

Scientific Research Applications

N-(5-bromo-2-methylphenyl)thian-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-bromo-2-methylphenyl)thian-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and thian-3-amine moiety play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Observations:

- Heterocyclic Core : The thiane ring in the target compound contrasts with pyridine (in ), pyrazole (in ), and triazole (in ) systems. Sulfur in thiane may enhance lipophilicity compared to nitrogen-rich rings, affecting membrane permeability in biological systems.

- Substituent Effects: The 5-bromo-2-methylphenyl group is common in several analogs.

Physicochemical Properties

- Hydrogen Bonding : The pyridine-carboxamide analog forms centrosymmetric dimers via N–H···O bonds, whereas the thian-3-amine’s primary amine group may engage in stronger intermolecular hydrogen bonding, affecting solubility and crystallinity.

- Planarity vs.

Spectroscopic and Crystallographic Data

- NMR Shifts : Thiophene-based acetamides (e.g., ) show deshielded protons near sulfur, a trend that may extend to the thian-3-amine’s environment.

- Crystallography: The pyridine-carboxamide analog crystallizes in a monoclinic system (P2₁/c), with bromine contributing to heavy-atom effects in X-ray diffraction.

Biological Activity

N-(5-bromo-2-methylphenyl)thian-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C10H10BrN1S1

- Molecular Weight: Approximately 251.16 g/mol

The compound features a thian (sulfur-containing heterocycle) moiety linked to a phenyl group substituted with a bromine atom and a methyl group. This structural arrangement is crucial as it influences the compound's reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound is believed to interact with specific enzymes that are pivotal in various diseases, potentially inhibiting their activity.

- Receptor Modulation: It may bind to specific receptors, modulating their functions and influencing cellular signaling pathways.

- Antiproliferative Activity: Preliminary studies suggest significant antiproliferative effects against cancer cell lines, indicating potential applications in oncology.

Anticancer Properties

This compound has shown promising results in vitro against several cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Microtubule destabilization |

| MDA-MB-231 | 6.5 | Apoptosis induction |

| A549 (Lung Cancer) | 7.0 | Cell cycle arrest |

The compound demonstrated an IC50 value in the low micromolar range against MCF-7 breast cancer cells, indicating effective inhibition of cell proliferation. The mechanism appears to involve destabilization of microtubules, similar to other known antitumor agents, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

This compound also exhibits antimicrobial properties, showing effectiveness against various bacterial strains. Research suggests that the bromine substitution enhances its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- In Vitro Studies: A study published in MDPI evaluated the antiproliferative effects of this compound on breast cancer cells, confirming its potential as a lead compound for further drug development .

- Molecular Docking Studies: Computational analyses have suggested that this compound binds effectively to specific targets involved in cancer progression, supporting its role as a therapeutic agent .

- Comparative Studies: Similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships that could inform future modifications of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.